molecular formula C20H42S2 B1670170 Decyl disulfide CAS No. 10496-18-1

Decyl disulfide

Cat. No. B1670170
CAS RN: 10496-18-1
M. Wt: 346.7 g/mol
InChI Key: IDJPKRIELSFBPE-UHFFFAOYSA-N
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Description

Decyl disulfide is a chemical compound with the molecular formula C20H42S2 . It is a disulfide, which means it contains a sulfur-sulfur bond.


Synthesis Analysis

The synthesis of disulfides like Decyl disulfide can be achieved through various methods. One approach involves the nickel-catalyzed reductive coupling of unactivated alkyl bromides with symmetrical alkyl- and aryltetrasulfides . Another method involves the use of a small molecule, ultraviolet-light, and palladium for chemo- and regio-selective activation of cysteine, which enables the one-pot formation of multiple disulfide bonds in various peptides and proteins .


Molecular Structure Analysis

The molecular structure of Decyl disulfide consists of a chain of carbon atoms with sulfur atoms attached. The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

Decyl disulfide can participate in various chemical reactions. For instance, it has been used as a surfactant in top-down proteomics, where it was shown to be compatible with direct electrospray ionization (ESI)-MS analysis and reversed-phase liquid chromatography (RPLC)-MS analysis of proteins and protein complexes . Another study reported the decatungstate-catalyzed radical disulfuration through direct C-H functionalization for the preparation of unsymmetrical disulfides .

Scientific Research Applications

1. Photoluminescence Quantum Yield and Stability Improvement

  • Application Summary: Decyl disulfide has been used to improve the photoluminescence quantum yields (PL QYs) and stability of blue-emitting CsPbBr3 nanoplatelets (NPLs). This is essential for their application in high-quality displays .
  • Methods of Application: Highly luminescent CsPbBr3 NPLs were prepared by a modified supersaturated recrystallization synthesis strategy at room temperature. The resulting blue CsPbBr3 NPLs showed high PL QY of 98% and a full width at half maximum of 13 nm, benefiting from the decyl disulfide (DF) surface treatment .
  • Results: The DF-treated CsPbBr3 NPLs showed lower Urbach energy (15 meV) and more outstanding water, acetone, and UV-light resistance stabilities than the pristine ones. This suggests that the surface ligand treatment can reduce Br- vacancy defects and inhibit the nonradiative recombination process .

2. Top-Down Proteomics

  • Application Summary: Decyl disulfide has been used in the development of a cleavable DDM mimic, decyl-disulfide-β-D-maltoside (DSSM), for direct ESI-MS analysis of intact proteins and top-down proteomics .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

3. Nonionic, Cleavable Surfactant for Top-Down Proteomics

  • Application Summary: Decyl disulfide has been used in the development of a nonionic, cleavable surfactant, n-decyl-disulfide-β-D-maltoside (DSSM), for top-down proteomics. DSSM was designed to mimic the properties of one of the most common surfactants used in structural biology, n-dodecyl-β-D-maltoside (DDM), but contains a disulfide bond that allows for facile cleavage and surfactant removal before or during MS analysis .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

4. Photoluminescence Quantum Yield and Stability Improvement

  • Application Summary: Decyl disulfide has been used to improve the photoluminescence quantum yields (PL QYs) and stability of blue-emitting CsPbBr3 nanoplatelets (NPLs). This is essential for their application in high-quality displays .
  • Methods of Application: Highly luminescent CsPbBr3 NPLs were prepared by a modified supersaturated recrystallization synthesis strategy at room temperature. The resulting blue CsPbBr3 NPLs showed high PL QY of 98% and a full width at half maximum of 13 nm, benefiting from the decyl disulfide (DF) surface treatment .
  • Results: The DF-treated CsPbBr3 NPLs showed lower Urbach energy (15 meV) and more outstanding water, acetone, and UV-light resistance stabilities than the pristine ones. This suggests that the surface ligand treatment can reduce Br- vacancy defects and inhibit the nonradiative recombination process .

5. Nonionic, Cleavable Surfactant for Top-Down Proteomics

  • Application Summary: Decyl disulfide has been used in the development of a nonionic, cleavable surfactant, n-decyl-disulfide-β-D-maltoside (DSSM), for top-down proteomics. DSSM was designed to mimic the properties of one of the most common surfactants used in structural biology, n-dodecyl-β-D-maltoside (DDM), but contains a disulfide bond that allows for facile cleavage and surfactant removal before or during MS analysis .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

6. Photoluminescence Quantum Yield and Stability Improvement

  • Application Summary: Decyl disulfide has been used to improve the photoluminescence quantum yields (PL QYs) and stability of blue-emitting CsPbBr3 nanoplatelets (NPLs). This is essential for their application in high-quality displays .
  • Methods of Application: Highly luminescent CsPbBr3 NPLs were prepared by a modified supersaturated recrystallization synthesis strategy at room temperature. The resulting blue CsPbBr3 NPLs showed high PL QY of 98% and a full width at half maximum of 13 nm, benefiting from the decyl disulfide (DF) surface treatment .
  • Results: The DF-treated CsPbBr3 NPLs showed lower Urbach energy (15 meV) and more outstanding water, acetone, and UV-light resistance stabilities than the pristine ones. This suggests that the surface ligand treatment can reduce Br- vacancy defects and inhibit the nonradiative recombination process .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Decyl disulfide . It’s also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Research on disulfides, including Decyl disulfide, is ongoing. For instance, a recent study demonstrated that Decyl disulfide surface treatment improved the photoluminescence quantum yield and stability of blue-emitting CsPbBr3 nanoplatelets . This suggests potential applications in high-quality displays. Another study discussed the potential of therapeutic peptides, which often contain disulfide bonds, in drug discovery .

properties

IUPAC Name

1-(decyldisulfanyl)decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42S2/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJPKRIELSFBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSSCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146874
Record name Decyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyl disulfide

CAS RN

10496-18-1
Record name Decyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
Y Song, X Yuan, K Xing, S Cao, J Zheng, B Zou… - Materials Research …, 2023 - Elsevier
… and stability were prepared by incorporating decyl disulfide as a surface ligand at room … After decyl disulfide treatment, the Urbach energy decreased from 22 to 15ámeV, and the …
Number of citations: 2 www.sciencedirect.com
E Albayrak, S Karabuga, G Bracco… - The Journal of Chemical …, 2015 - pubs.aip.org
Self-assembled monolayers (SAMs) of unsymmetric disulfides on Au (111) are used to form mixed SAMs that can be utilized in many applications. Here, we have studied 11-…
Number of citations: 11 pubs.aip.org
BJ Clark, WE Cleland, CL Hussey - Journal of the …, 1992 - iopscience.iop.org
Self‐assembled monolayers of bis [10‐(ferrocenylcarbonyl) decyl] disulfide (I) on vapor deposited gold are persistent in the neutral aluminum chloride‐1‐methyl‐3‐ethylimidazolium …
Number of citations: 2 iopscience.iop.org
JJ Hickman, PE Laibinis, DI Auerbach, C Zou… - Langmuir, 1992 - ACS Publications
Surfaces of platinum and gold adsorb 12-ferrocenyldodecyl isocyanide, I, and bis [10-(ferrocenylcarbonyl)-decyl] disulfide, II, and yield self-assembled, redox active monolayers …
Number of citations: 208 pubs.acs.org
Z He, S Bhattacharyya, WE Cleland Jr… - Journal of …, 1995 - Elsevier
The competitive adsorption of bis-[10-(ferrocenylcarbonyl)decyl] disulfide (I) with n-octanethiol, n-dodecanethiol and n-hexadecanethiol, and with di-n-dodecyl disulfide and 10-…
Number of citations: 1 www.sciencedirect.com
KA Brown, MK Gugger, Z Yu, D Moreno, S Jin… - Analytical …, 2023 - ACS Publications
… Here, we demonstrate for the first time the use of n-decyl-disulfide-β-D-maltoside (DSSM), a … In summary, we presented the first demonstration of n-decyl-disulfide-β-D-maltoside (DSSM)…
Number of citations: 6 pubs.acs.org
E Albayrak, S Karabuga, G Bracco… - Applied Surface Science, 2016 - Elsevier
… We recently performed a helium scattering study of 11-hydroxyundecyl decyl disulfide (CH 3 -(CH 2 ) 9 -SS-(CH 2 ) 11 -OH, HDD) and 11-hydroxyundecyl octadecyl disulfide (CH 3 -(CH …
Number of citations: 5 www.sciencedirect.com
ML Chabinyc, X Chen, RE Holmlin… - Journal of the …, 2002 - ACS Publications
… 1:1000 mole fractions of 1 and decyl disulfide, (CH 3 C 9 H 2 … from the 1:100 mixture of 1 and decyl disulfide (C 10 ) 2 is ∼50 … a single-component SAM formed from decyl disulfide. If the …
Number of citations: 308 pubs.acs.org
B Gianangelo, E Albayrak, Ş Karabuğa, MF Danışman - 2015 - open.metu.edu.tr
We calculate here the temperature dependence of the frequency shifts (1/v)/(partial derivative v/partial derivative P)(T) for the v (125 cm (-1)) Raman mode of NH (4) I close to the I-II …
Number of citations: 0 open.metu.edu.tr
JG Noh - Bulletin of the Korean Chemical Society, 2005 - researchgate.net
… As target materials, unsymmetric hexyl octadecyl disulfide (CH3(CH2)5SS(CH2)17CH3, HOD) and 11hydroxyundecyl octadecyl disulfide (CH3(CH2)17SS(CH2)11OH, HUOD) were …
Number of citations: 10 www.researchgate.net

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